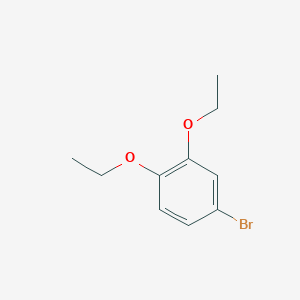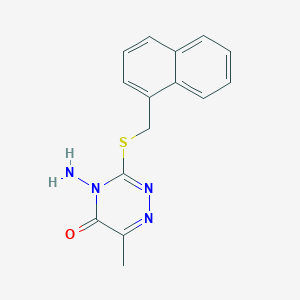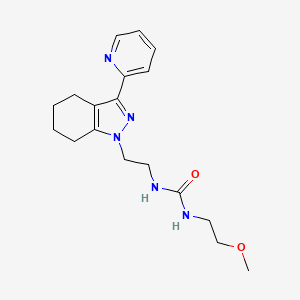
4-Bromo-1,2-diethoxybenzene
Vue d'ensemble
Description
4-Bromo-1,2-diethoxybenzene is an organic compound with the molecular formula C10H13BrO2 It is a derivative of benzene, where two ethoxy groups and one bromine atom are substituted at the 1, 2, and 4 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromo-1,2-diethoxybenzene can be synthesized through the bromination of 1,2-diethoxybenzene. The reaction typically involves the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Types of Reactions:
Electrophilic Aromatic Substitution: this compound can undergo further substitution reactions, such as nitration or sulfonation, where the bromine atom can be replaced by other electrophiles.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles like hydroxide ions, leading to the formation of 1,2-diethoxybenzene derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation under controlled temperatures.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Nitration: Formation of 4-nitro-1,2-diethoxybenzene.
Sulfonation: Formation of 4-sulfo-1,2-diethoxybenzene.
Hydroxylation: Formation of 4-hydroxy-1,2-diethoxybenzene
Applications De Recherche Scientifique
4-Bromo-1,2-diethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel materials with specific electronic properties.
Pharmaceutical Research: Investigated for its potential role in the synthesis of biologically active compounds.
Mécanisme D'action
The mechanism of action of 4-Bromo-1,2-diethoxybenzene in chemical reactions primarily involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack, directing incoming electrophiles to the ortho and para positions relative to the ethoxy groups . This compound can also participate in nucleophilic substitution reactions where the bromine atom is replaced by nucleophiles .
Comparaison Avec Des Composés Similaires
4-Bromo-1,2-dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxy groups.
1-Bromo-2,4-diethoxybenzene: Different substitution pattern on the benzene ring.
Uniqueness: 4-Bromo-1,2-diethoxybenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of ethoxy groups can affect the compound’s solubility and electronic properties compared to its methoxy analogs .
Propriétés
IUPAC Name |
4-bromo-1,2-diethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUKULZGZUNDGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(tert-Butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B3015845.png)

![1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B3015847.png)
![6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3015848.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B3015850.png)
![(E)-methyl 2-((7-benzylidene-3-cyano-4-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate](/img/structure/B3015851.png)
![(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B3015852.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3015860.png)
![4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B3015861.png)

![2-chloro-6-fluoro-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B3015866.png)
![3-(2-Chlorophenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3015867.png)
